Acetic acid;2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide
Description
Systematic Nomenclature and IUPAC Conventions
The compound’s IUPAC name is derived from its two primary components: acetic acid (C₂H₄O₂) and 2-(pyrrolidin-3-yl)-1,2-thiazolidine 1,1-dioxide . The thiazolidine ring (a five-membered heterocycle containing sulfur and nitrogen) is substituted at position 2 with a pyrrolidin-3-yl group, while the sulfur atom bears two oxygen atoms (1,1-dioxide). Acetic acid acts as a counterion in this salt structure.
Key Nomenclature Rules :
- Thiazolidine Core : The numbering follows IUPAC guidelines, with sulfur at position 1 and nitrogen at position 2.
- Substituent Placement : The pyrrolidin-3-yl group is attached to the nitrogen at position 2 of the thiazolidine ring.
- Oxidation State : The "1,1-dioxide" descriptor specifies two oxygen atoms bonded to sulfur, reflecting its oxidized state.
Molecular Formula and Stereochemical Configuration
The molecular formula is C₉H₁₈N₂O₄S , combining acetic acid (C₂H₄O₂) and the thiazolidine dioxide component (C₇H₁₄N₂O₂S).
| Component | Molecular Formula | Contribution to Final Formula |
|---|---|---|
| Acetic acid | C₂H₄O₂ | C₂H₄O₂ |
| 2-(Pyrrolidin-3-yl)-1,2-thiazolidine 1,1-dioxide | C₇H₁₄N₂O₂S | C₇H₁₄N₂O₂S |
| Total | C₉H₁₈N₂O₄S |
Stereochemical Aspects :
- The pyrrolidin-3-yl group introduces potential stereochemical complexity. The nitrogen in pyrrolidine is tertiary, but the substituent’s position (3-yl) does not inherently create stereocenters.
- The thiazolidine ring’s conformation may influence molecular packing, though no experimental data confirm stereoisomerism in this compound.
Crystallographic Analysis and Solid-State Properties
Crystallographic data for this specific compound are limited, but insights can be drawn from structurally related thiazolidine dioxide salts. For example:
- Hydrogen Bonding : Acetate ions often form hydrogen bonds with the thiazolidine ring’s nitrogen or oxygen atoms, stabilizing the crystal lattice.
- Planar Geometry : The thiazolidine ring and acetate group typically adopt planar conformations, with dihedral angles between 47° and 58° in analogous salts.
- Hydration States : Some thiazolidine dioxide salts form hydrated crystals (e.g., ethylene diamine salts), but the anhydrous form is also common.
Key Observations from Related Compounds :
Tautomeric Forms and Conformational Isomerism
Tautomerism :
The compound lacks keto-enol tautomerism due to the absence of acidic protons adjacent to carbonyl groups. The 1,1-dioxide group on sulfur and the acetate ion are stable in their respective oxidation states.
Conformational Isomerism :
- Pyrrolidine Ring Flexibility : The pyrrolidin-3-yl group can adopt multiple conformations (e.g., chair vs. envelope), but these are not distinct stereoisomers.
- Thiazolidine Ring Puckering : The five-membered ring may exhibit envelope or twist conformations, though experimental data are unavailable for this compound.
Properties
IUPAC Name |
acetic acid;2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S.C2H4O2/c10-12(11)5-1-4-9(12)7-2-3-8-6-7;1-2(3)4/h7-8H,1-6H2;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYHZDWYMXNDJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CN(S(=O)(=O)C1)C2CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of acetic acid;2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide typically involves a multi-step process. One common method includes the reaction of pyrrolidine with thiazolidine-1,1-dioxide in the presence of acetic acid. The reaction conditions often require refluxing in an appropriate solvent, such as toluene, to achieve the desired product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity through the use of advanced techniques like nano-catalysis and green chemistry approaches .
Chemical Reactions Analysis
Acetic acid;2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidine ring acts as a nucleophile. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols.
Scientific Research Applications
Structure
The compound features a thiazolidine ring, which is known for its biological activity. The presence of the acetic acid moiety enhances its solubility and reactivity, making it a versatile building block in organic synthesis.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiazolidine derivatives, including acetic acid; 2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide. For instance:
- Case Study : A study published in PMC demonstrated that derivatives of thiazolidine exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential use as novel antibiotics .
Antifungal Properties
The compound also shows promise in antifungal applications. Research indicates that certain thiazolidine derivatives can inhibit fungal growth effectively:
- Case Study : In a study focused on antifungal activity, derivatives were synthesized and evaluated against various fungal strains, demonstrating notable efficacy .
Anti-inflammatory Effects
Thiazolidines have been explored for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways may lead to therapeutic applications in treating chronic inflammatory diseases.
Drug Development
Acetic acid; 2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide serves as a precursor for developing new pharmacological agents. Its structural features allow it to be modified into various derivatives with enhanced biological activity.
Table 1: Biological Activities of Thiazolidine Derivatives
Table 2: Synthesis Methods Overview
| Method Type | Description | Yield (%) |
|---|---|---|
| Condensation | Reaction with acetic acid | Up to 85% |
| Cyclization | Formation of thiazolidine ring | Up to 90% |
Mechanism of Action
The mechanism of action of acetic acid;2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidine ring can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between acetic acid;2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide and related sulfone-containing heterocycles:
Key Findings:
Ring Size and Reactivity: The five-membered thiazolidine ring in the target compound is less strained compared to four-membered thiazetidine analogs (e.g., 1,2-thiazetidine-3-acetic acid derivatives), which hydrolyze rapidly to sulfonic acids under humid conditions .
Acetic acid moieties (common in thiazetidine and benzothiazine derivatives) may enhance water solubility and enable salt formation, a property shared with the target compound .
Synthetic Pathways: N-Alkylation and N-acylation methods used for thiazetidine derivatives (e.g., bromoacetate alkylation) could be applicable to the target compound, though pyrrolidine substitution may require tailored protecting-group strategies .
Biological activity data for 1,2-benzothiazine acetic acid derivatives () suggest sulfone-containing heterocycles may target enzymes like acetylcholinesterase, though direct evidence for the target compound is lacking .
Biological Activity
Acetic acid; 2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide, also known as 2-(2-pyrrolidin-3-yl-1,3-thiazol-5-yl)acetic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
Anticancer Activity
Recent studies have indicated that thiazolidine derivatives exhibit notable anticancer properties. For instance:
- Mechanism : The compound interacts with various cellular pathways that regulate apoptosis and cell proliferation. It has been shown to inhibit the Bcl-2 protein, which is crucial for cancer cell survival .
- Case Study : A study demonstrated that certain thiazolidine compounds displayed cytotoxic effects against Jurkat cells (a model for T-cell leukemia), with IC50 values lower than standard drugs like doxorubicin .
Antimicrobial Activity
Thiazolidine derivatives have also been evaluated for their antimicrobial properties:
- Activity Spectrum : Compounds similar to acetic acid; 2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide have shown higher antibacterial activity compared to antifungal activity .
- Research Findings : In vitro studies revealed significant inhibition of bacterial growth in several strains, indicating potential use in treating infections caused by resistant bacteria.
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been explored:
- Research Findings : Some derivatives exhibited a protective effect against seizures in animal models, suggesting that they may modulate neurotransmitter systems involved in seizure activity .
The biological activity of acetic acid; 2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide can be attributed to several mechanisms:
- Protein Interaction : The compound acts as an inhibitor of specific protein phosphatases (e.g., PTPN1), which play a role in signal transduction pathways that regulate cellular responses .
- Cell Cycle Regulation : By modulating key proteins involved in the cell cycle, the compound can induce cell cycle arrest and promote apoptosis in cancer cells.
Data Summary Table
Q & A
Basic Research Question
- Acute toxicity screening : Conduct OECD Guideline 423 trials in rodents, focusing on respiratory and CNS effects (observed in related pyridine derivatives) .
- Genotoxicity assays : Use Ames tests (± metabolic activation) to rule out mutagenicity.
- Environmental safety : Assess biodegradability via OECD 301F tests, as sulfone-containing compounds may persist in aquatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
